This compound can be classified as:
The synthesis of 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine typically involves several steps, including the formation of key intermediates. One documented method includes the reaction of piperidine with oxirane derivatives, specifically using 1-(2-tetrahydrofurylmethyl)piperid-4-one oxime.
The molecular structure of 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride features:
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride is primarily related to its interactions with biological targets, particularly in the central nervous system due to its piperidine structure.
The applications of 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride span several fields:
The synthesis of 1-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine dihydrochloride (molecular formula: C₁₀H₂₂Cl₂N₂O) relies on strategic bond formation between the piperidine and tetrahydrofuran (THF) moieties. Two primary routes dominate:
Table 1: Comparative Analysis of Synthetic Routes
Method | Key Reagents | Yield (%) | Major Advantage | Key Limitation |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, DCE | 45–65 | High stereocontrol | Multi-step Boc handling |
N-Alkylation | 2-(Chloromethyl)THF, K₂CO₃ | 60–75 | Faster reaction time | O-alkylation side products |
Oxime intermediates serve as masked primary amines for piperidine ring construction. Cyclization of oxime-functionalized THF derivatives (e.g., 5-((hydroxyimino)methyl)dihydrofuran-2(3H)-one) with 1,5-dibromopentane enables piperidine ring closure under basic conditions (K₂CO₃, acetonitrile). Subsequent reduction of the oxime (Zn, acetic acid) unmasks the primary amine at C4 of the piperidine, culminating in dihydrochloride precipitation. This route circumvents unstable aldehyde intermediates but requires stringent pH control during reduction to prevent over-reduction .
Anhydrous protocols are non-negotiable for key stages:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3